1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a complex organic compound featuring a blend of heterocyclic, sulfonyl, and carboxamide functionalities. The intriguing structure of this compound suggests a range of applications in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial steps: : The synthesis typically begins with the preparation of the 1,3,4-oxadiazole ring, often through the cyclization of hydrazides with carbon disulfide or diacylhydrazines with phosphorus oxychloride.
Attachment of phenylsulfonyl group: : This involves reactions such as sulfonylation, where phenylsulfonyl chloride reacts with an appropriate base.
Formation of piperidine ring: : The piperidine scaffold can be synthesized via classic amine cyclization reactions.
Final coupling: : The last step often involves the coupling of the carboxamide group to the piperidine ring, facilitated by reagents like EDCI or DCC in the presence of a suitable base.
Industrial Production Methods
Industrial methods tend to favor scalability and cost-effectiveness. A streamlined process involving fewer steps and milder conditions is preferred to ensure higher yields and reproducibility. This often involves continuous flow synthesis, leveraging automated and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions:
Oxidation: : The presence of sulfonyl groups makes it susceptible to oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reductive reactions can target the sulfonyl groups or the oxadiazole ring, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitutions can occur on the aromatic ring, facilitated by appropriate catalysts or bases.
Common Reagents and Conditions
Oxidation: : mCPBA in dichloromethane.
Reduction: : LiAlH4 in dry ether.
Substitution: : Anhydrous aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: : Products may include sulfoxides or sulfones.
Reduction: : Reductive cleavage can yield simpler amines or alcohols.
Substitution: : Phenyl-substituted derivatives.
Scientific Research Applications
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide finds applications across multiple fields:
Chemistry: : Utilized in the development of novel catalysts and ligands for organic synthesis.
Biology: : Employed as a tool in biochemical assays due to its potential bioactivity and stability.
Medicine: : Explored for its therapeutic potential in treating diseases that involve oxidative stress and inflammation.
Industry: : Used in the manufacture of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The compound's mechanism of action can be traced to its ability to interact with molecular targets through its diverse functional groups. The oxadiazole ring and sulfonyl groups are key players, enabling interactions with enzymes and receptors that mediate biochemical pathways. Specific pathways involved may include inhibition of enzymes responsible for oxidative stress or modulation of signal transduction pathways in cells.
Comparison with Similar Compounds
Similar compounds may include those with analogous structural motifs, such as:
1-(methanesulfonyl)-N-(4-(phenylmethyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
What sets 1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide apart is the unique positioning and combination of the sulfonyl and oxadiazole groups, which may confer enhanced stability, reactivity, or specific binding properties that are not as pronounced in its analogs.
This structural novelty is what often drives research interest, as unique functional groups can yield unexpected and useful biochemical or physical properties.
Biological Activity
1-(Methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide, also known by its CAS number 923461-79-4, is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Methylsulfonyl group : Known for enhancing solubility and bioavailability.
- Phenylsulfonyl group : Implicated in various biochemical interactions.
- 1,3,4-Oxadiazole ring : Associated with diverse pharmacological activities.
The molecular formula is C17H15N3O6S2, with a molecular weight of 421.5 g/mol.
Biological Activity Overview
The biological activities of the compound can be categorized as follows:
Antimicrobial Activity
Several studies have indicated that derivatives of oxadiazole compounds exhibit promising antimicrobial effects. For instance:
- Antibacterial Activity : Compounds similar to the target compound have shown selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound 4b | 12.5 | E. coli |
Compound 5d | 10 | Salmonella enterica |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through various assays:
- COX Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Studies have reported compounds with similar structures showing significant inhibition of these enzymes .
Compound | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |
---|---|---|
Compound 4d | 85 | 75 |
Compound 5b | 90 | 80 |
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety can exhibit anticancer properties. The mechanism may involve the modulation of cell signaling pathways related to apoptosis and cell proliferation.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide and oxadiazole functionalities may inhibit key enzymes involved in inflammation and microbial resistance.
- Receptor Binding : The compound may bind to receptors involved in pain and inflammation pathways, leading to therapeutic effects.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A study assessed various oxadiazole derivatives against Fusarium oxysporum, demonstrating that structural modifications significantly impacted their antifungal activity .
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of piperidine derivatives, highlighting their potential in treating inflammatory diseases .
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S2/c1-27(22,23)20-9-5-6-12(10-20)15(21)17-16-19-18-14(26-16)11-28(24,25)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLQFPDSDJYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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